molecular formula C14H19N3O4S B463194 1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide CAS No. 304668-29-9

1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide

Cat. No.: B463194
CAS No.: 304668-29-9
M. Wt: 325.39g/mol
InChI Key: JMXVNPSYSCNIJL-UHFFFAOYSA-N
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Description

1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide is a chemical compound with the molecular formula C14H19N3O4S and a molecular weight of 325.38336 g/mol It is known for its unique structure, which includes an acetylamino group, a phenylsulfonyl group, and a piperidine carboxamide group

Preparation Methods

The synthesis of 1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-acetamidophenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-10(18)16-12-2-4-13(5-3-12)22(20,21)17-8-6-11(7-9-17)14(15)19/h2-5,11H,6-9H2,1H3,(H2,15,19)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXVNPSYSCNIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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